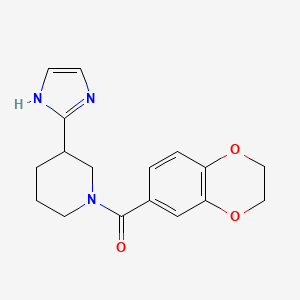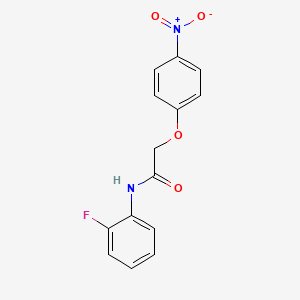![molecular formula C19H22ClNO2 B5547640 (4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine CAS No. 832740-09-7](/img/structure/B5547640.png)
(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine
説明
(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine, commonly known as 4-CB, is a small molecule that belongs to the class of Schiff bases. It has been extensively studied for its potential application in medicinal chemistry due to its diverse biological activities.
作用機序
The mechanism of action of 4-CB is not fully understood. However, it has been proposed that it exerts its biological effects by modulating various signaling pathways in cells. For instance, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, it has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
4-CB has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For instance, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. Moreover, it has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
The advantages of using 4-CB in lab experiments include its low molecular weight, high solubility in organic solvents, and diverse biological activities. Moreover, it can be easily synthesized in the laboratory using simple and cost-effective methods. However, its limitations include its potential toxicity and lack of selectivity towards specific targets. Therefore, further studies are needed to optimize its pharmacological properties and minimize its adverse effects.
将来の方向性
There are several future directions for research on 4-CB. Firstly, its potential application as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and infectious diseases, should be further explored. Secondly, its mechanism of action and molecular targets should be elucidated to understand its biological effects at the cellular and molecular level. Thirdly, its pharmacokinetic and pharmacodynamic properties should be optimized to enhance its efficacy and safety in vivo. Lastly, its structural analogs and derivatives should be synthesized and evaluated for their biological activities and potential clinical applications.
Conclusion
In conclusion, 4-CB is a promising small molecule that exhibits diverse biological activities and potential applications in medicinal chemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its pharmacological properties and optimize its therapeutic potential.
合成法
The synthesis of 4-CB is a multi-step process that involves the condensation of 4-chlorobenzaldehyde with 3,4-diethoxyphenethylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography to obtain pure 4-CB.
科学的研究の応用
4-CB has been studied for its potential application in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. Moreover, it has been found to possess significant neuroprotective and antimicrobial activities.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-3-22-18-10-7-15(13-19(18)23-4-2)11-12-21-14-16-5-8-17(20)9-6-16/h5-10,13-14H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKBCOCMCFPBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN=CC2=CC=C(C=C2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190626 | |
| Record name | N-[(4-Chlorophenyl)methylene]-3,4-diethoxybenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-benzylidene)-[2-(3,4-diethoxy-phenyl)-ethyl]-amine | |
CAS RN |
832740-09-7 | |
| Record name | N-[(4-Chlorophenyl)methylene]-3,4-diethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methylene]-3,4-diethoxybenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)


![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)
![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)
![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)
![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)
![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)
![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)
![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)